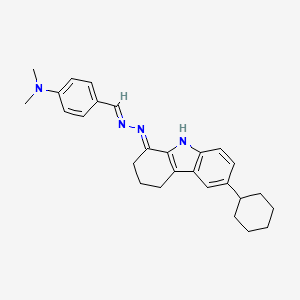![molecular formula C15H15N3O2S2 B6037524 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6037524.png)
2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound characterized by its unique structure, which includes both pyrido[2,3-d]pyrimidine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methylsulfanyl groups to sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Various substituents can be introduced into the phenyl or pyrimidine rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylsulfanyl)-4-(3-thienyl)pyrimidine
- 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-(methylsulfanyl)-4-phenoxypyrimidine
Uniqueness
2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly valuable for applications that require precise molecular interactions, such as drug design and materials science.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-(4-methylsulfanylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-21-9-5-3-8(4-6-9)10-7-11(19)16-13-12(10)14(20)18-15(17-13)22-2/h3-6,10H,7H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRFNRUNJBPOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6037449.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6037456.png)
![methyl 3-[5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6037460.png)
![2-butyryl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6037466.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6037483.png)
![[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B6037497.png)
![6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B6037509.png)
![7-(4-methyl-1-piperazinyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6037518.png)
![2-[(4-chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6037522.png)


![N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B6037534.png)
![N-{[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}benzamide](/img/structure/B6037542.png)
![methyl {3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6037548.png)
